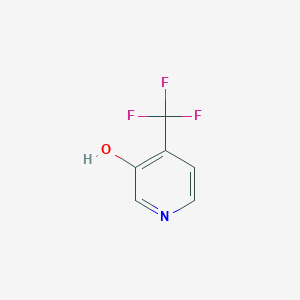

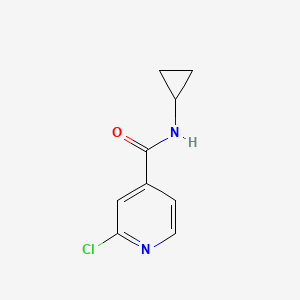

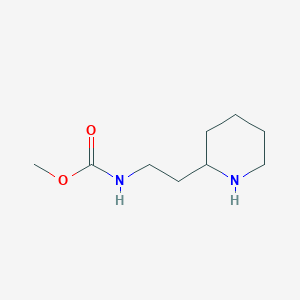

![molecular formula C7H8F3N3 B1370643 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 743419-80-9](/img/structure/B1370643.png)

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Übersicht

Beschreibung

“3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The IUPAC Standard InChI for Pyridine, 3-(trifluoromethyl)- is InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine structure. These properties result in superior pest control properties when compared to traditional phenyl-containing insecticides .Wissenschaftliche Forschungsanwendungen

Molecular Conformations and Hydrogen Bonding

- Researchers studied the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the synthesis and conformational analysis of these compounds. The study revealed different conformational orientations and hydrogen bonding patterns in the compounds, contributing to understanding their structural properties (Sagar et al., 2017).

Hydrogen-Bonded Chain Structures

- Another study focused on the hydrogen-bonded chain structures of pyrazolo[3,4-b]pyridine derivatives. It observed the impact of minor changes in remote substituents on the hydrogen-bonded structures of these compounds, which is significant in understanding their chemical behavior (Trilleras et al., 2008).

Versatile Building Block

- The compound has been identified as a versatile building block for synthesizing various substituted pyrazolo[3,4-b]pyridines. This highlights its utility in the field of organic synthesis and the development of novel compounds (Schirok et al., 2015).

Synthesis Techniques

- Research has been conducted on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using microwave-assisted treatment and other techniques, showcasing the methodologies for creating these compounds (Palka et al., 2014).

Potential Corrosion Inhibitors

- Studies on pyrazolopyridine derivatives have explored their potential as corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Dandia et al., 2013).

Anticancer Agents

- Research has been done on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. This highlights the compound's potential application in medicinal chemistry and cancer research (Chavva et al., 2013).

Mycobacterium Tuberculosis Inhibitors

- Some derivatives of tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating their potential use in treating tuberculosis (Samala et al., 2013).

Wirkmechanismus

Target of Action

Trifluoromethylpyridine derivatives, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, depending on their specific structures .

Mode of Action

Trifluoromethylpyridine derivatives are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biochemical pathways, depending on their specific structures .

Result of Action

Trifluoromethylpyridine derivatives are known to have various biological activities, depending on their specific structures .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, thereby modulating their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, it can alter gene expression patterns, leading to changes in cellular function and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The compound’s trifluoromethyl group enhances its binding affinity, making it a potent modulator of enzyme activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disrupted cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a key role in its metabolic activity, enhancing its interaction with target enzymes and modulating their activity. This can lead to changes in metabolic pathways and altered metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Its trifluoromethyl group enhances its binding affinity to transporters, facilitating its transport across cellular membranes. This can lead to specific localization and accumulation within certain tissues, affecting its overall activity .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h11H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKRCIPJIYZDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649584 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

743419-80-9 | |

| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

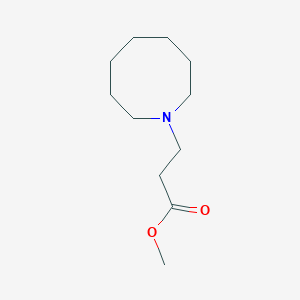

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370580.png)

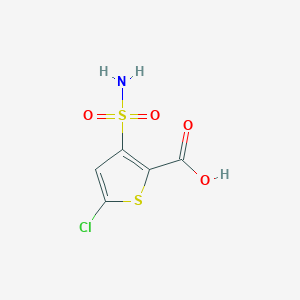

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370581.png)

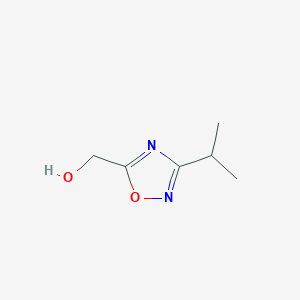

![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)